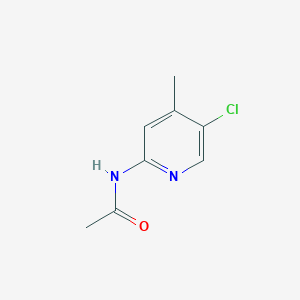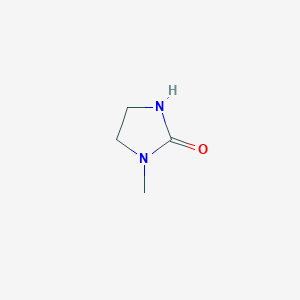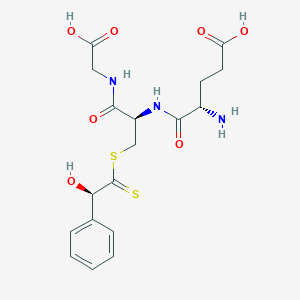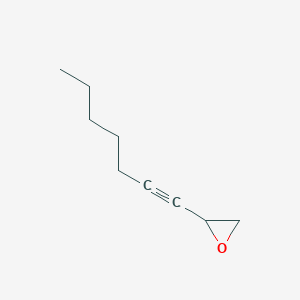
N-(5-Chloro-4-methylpyridin-2-yl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by Japp-Klingemann method and amidification using 4-aminopyridine promoted by 2-chloro-1-methylpyridinium iodide . Similarly, other papers describe the synthesis of various acetamide derivatives through reactions involving chloroacetylation, esterification, and ester interchange steps , or by acylation and alkylation reactions . These methods could potentially be adapted for the synthesis of "N-(5-Chloro-4-methylpyridin-2-yl)acetamide".
Molecular Structure Analysis
The molecular structures of acetamide derivatives are characterized using techniques such as NMR, IR, MS, and X-ray diffraction analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these methods . The conformation of the N-H bond and the geometric parameters of the molecules are often discussed, as seen in the analysis of 2-Chloro-N-(3-methylphenyl)acetamide and 2-Chloro-N-(2,4-dimethylphenyl)acetamide . These analyses provide a foundation for understanding the molecular structure of "N-(5-Chloro-4-methylpyridin-2-yl)acetamide".
Chemical Reactions Analysis
The papers describe various chemical reactions involving acetamide derivatives. For instance, the reactivity of N-methyl-2-(4-phenoxyphenoxy) acetamide with sulfuryl chloride to produce a chlorinated derivative is discussed . The influence of reaction conditions on the yield of the products is also investigated. These studies can inform the chemical reactions that "N-(5-Chloro-4-methylpyridin-2-yl)acetamide" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are often determined alongside their synthesis and structural analysis. The properties such as melting points, solubility, and stability are crucial for understanding the behavior of these compounds in various environments. While the provided papers do not directly discuss the properties of "N-(5-Chloro-4-methylpyridin-2-yl)acetamide", the methodologies used for analyzing similar compounds can be applied .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(5-Chloro-4-methylpyridin-2-yl)acetamide derivatives have been studied for their potential as anticancer agents. Research by Evren et al. (2019) focused on synthesizing thiazole derivatives, including those derived from N-(5-Chloro-4-methylpyridin-2-yl)acetamide, which showed selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
Chemical Synthesis
Kobayashi et al. (2007, 2008) explored the synthesis of various derivatives from 2-Chloro-6-methylpyridine-3-carbonitrile, closely related to N-(5-Chloro-4-methylpyridin-2-yl)acetamide. These works contribute to understanding the synthetic pathways and potential applications of these compounds in various fields (Kobayashi et al., 2007), (Kobayashi et al., 2008).
Medicinal Chemistry
In the realm of medicinal chemistry, compounds related to N-(5-Chloro-4-methylpyridin-2-yl)acetamide have been synthesized and evaluated for various biological activities. For instance, Kaplancıklı et al. (2012) investigated acetamide derivatives for potential analgesic properties (Kaplancıklı et al., 2012).
Antiallergic Properties
Menciu et al. (1999) researched new N-(pyridin-4-yl)-(indol-3-yl)acetamides as antiallergic agents. Their work contributes to the understanding of how these compounds could be developed for treating allergies (Menciu et al., 1999).
Biological Evaluation of Antimicrobial Nano‐Materials
B. Mokhtari and K. Pourabdollah (2013) studied N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, evaluating their antimicrobial activities against pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013).
Environmental Impact
Research by G. M. Clark and D. Goolsby (1999) looked into the occurrence and transport of Acetochlor, a compound closely related to N-(5-Chloro-4-methylpyridin-2-yl)acetamide, in streams of the Mississippi River Basin, highlighting the environmental impact of such compounds (Clark & Goolsby, 1999).
Spectroscopic and Quantum Mechanical Studies
Y. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, contributing to a deeper understanding of the molecular properties of these compounds (Mary et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(5-chloro-4-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVXRNRTVIVNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450031 | |
| Record name | N-(5-Chloro-4-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-4-methylpyridin-2-yl)acetamide | |
CAS RN |
148612-16-2 | |
| Record name | N-(5-Chloro-4-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)

![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)


![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)





![N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B125398.png)
